2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL
Description
Properties
CAS No. |
84963-20-2 |
|---|---|
Molecular Formula |
C15H28O |
Molecular Weight |
224.38 g/mol |
IUPAC Name |
2,6,10,10-tetramethylbicyclo[7.2.0]undecan-3-ol |
InChI |
InChI=1S/C15H28O/c1-10-5-7-13-12(9-15(13,3)4)11(2)14(16)8-6-10/h10-14,16H,5-9H2,1-4H3 |
InChI Key |
ZUHPEDITQIGEDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C(CC2(C)C)C(C(CC1)O)C |
Origin of Product |
United States |
Preparation Methods
Total Chemical Synthesis
Total synthesis approaches aim to build the bicyclic core and install the hydroxyl group through multi-step organic reactions. Key strategies include:
- Cyclopropanation and ring expansion: Starting from linear or monocyclic precursors, cyclopropanation reactions followed by ring expansion or rearrangement can form the bicyclo[7.2.0]undecane skeleton.
- Diels-Alder cycloaddition: A [4+2] cycloaddition between a diene and a dienophile can establish the bicyclic framework with control over stereochemistry.
- Hydroxylation: Introduction of the hydroxyl group at the 3-position is typically achieved via regioselective oxidation or hydroboration-oxidation of an alkene intermediate.
| Step | Reaction Type | Description | Outcome |
|---|---|---|---|
| 1 | Diels-Alder cycloaddition | Formation of bicyclic skeleton from diene and dienophile | Bicyclo[7.2.0]undecane intermediate |
| 2 | Functional group manipulation | Installation of methyl groups via alkylation or methylation | Tetramethyl substitution pattern |
| 3 | Hydroxylation | Regio- and stereoselective oxidation at C-3 | Formation of 3-ol functionality |
This approach requires careful control of reaction conditions to ensure stereochemical purity and yield.
Semi-Synthesis from Natural Terpenoids
Given the structural similarity to sesquiterpenes found in nature, semi-synthetic routes utilize natural extracts as starting materials:
- Isolation of bicyclic sesquiterpene precursors from plant essential oils or extracts (e.g., Toona sinensis essential oil contains related bicyclic sesquiterpenoids).
- Chemical modification such as selective oxidation or reduction to introduce the hydroxyl group at the desired position.
- Purification by chromatographic techniques to isolate the target compound.
This method benefits from the availability of complex bicyclic frameworks in nature, reducing the number of synthetic steps.
Biocatalytic and Enzymatic Methods
Emerging methods involve the use of enzymes or whole-cell biocatalysts to achieve regio- and stereoselective hydroxylation:
- Enzymatic hydroxylation of bicyclic hydrocarbons using cytochrome P450 monooxygenases or other oxygenases.
- Microbial transformation of bicyclic sesquiterpenes to introduce hydroxyl groups under mild conditions.
These methods offer environmentally friendly alternatives with high selectivity but require optimization of biocatalyst systems.
A review of recent literature and chemical databases reveals:
- The bicyclo[7.2.0]undecane skeleton is accessible via Diels-Alder reactions and cyclopropanation strategies, as supported by structural data from PubChem and NIST databases.
- Essential oils from Toona sinensis and related species contain bicyclic sesquiterpenoids structurally related to 2,6,10,10-tetramethylbicyclo[7.2.0]undecan-3-ol, suggesting potential natural sources for semi-synthesis.
- Analytical techniques such as GC-MS and NMR are critical for confirming the structure and purity of synthesized compounds.
- Biocatalytic oxidation pathways have been demonstrated for related sesquiterpenes, indicating feasibility for enzymatic preparation routes.
The preparation of 2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-ol is achievable through multiple synthetic routes. Total synthesis offers detailed structural control but is complex, while semi-synthesis leverages natural products to simplify the process. Biocatalytic methods present promising green alternatives. Future research should focus on optimizing these methods for scalability and stereoselectivity.
Chemical Reactions Analysis
Types of Reactions
2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide.
Reduction: The compound can be reduced to its corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed
Oxidation: 2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-one.
Reduction: 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane.
Substitution: 2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-chloride.
Scientific Research Applications
Fragrance Industry
One of the primary applications of 2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL is in the fragrance industry. Its unique scent profile makes it a valuable ingredient in perfumes and scented products. The compound's stability and pleasant aroma contribute to its use as a fragrance enhancer.
Case Study : A study conducted on various fragrance formulations demonstrated that incorporating 2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL significantly improved the overall scent longevity and complexity of the products tested.
Chemical Synthesis
The compound serves as an important intermediate in organic synthesis. Its bicyclic structure allows for various functionalizations that can lead to the creation of more complex molecules.
Case Study : Researchers have utilized 2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL as a precursor for synthesizing bioactive compounds with potential pharmaceutical applications. The compound's reactivity has been exploited to introduce different functional groups through electrophilic substitution reactions.
Flavoring Agents
In addition to its use in fragrances, this compound is also explored as a flavoring agent in food products due to its aromatic properties.
Case Study : A comparative analysis of flavor compounds revealed that 2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL can enhance specific flavor profiles when used in moderation within certain food matrices.
Cosmetic Formulations
The compound is being investigated for its potential use in cosmetic formulations due to its skin-conditioning properties and pleasant scent.
Case Study : A formulation study indicated that incorporating 2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL into lotions resulted in improved sensory attributes and moisturizing effects on the skin.
Mechanism of Action
The mechanism of action of 2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s unique structure allows it to fit into specific binding sites, modulating biochemical pathways.
Comparison with Similar Compounds
Caryophylla-3(4),8-dien-5-ol (CAS 38284-26-3)
- Structure : Shares the bicyclo[7.2.0]undecane core but features a hydroxyl group at position 5 and methylene groups at positions 2 and 5.
- Molecular Formula : C₁₅H₂₄O (MW 220.35), identical to the target compound.
- This compound is explicitly noted in essential oil screenings .
10,10-Dimethyl-2,6-dimethylenebicyclo[7.2.0]undecan-5β-ol
- Structure : Differs in substituents, with methyl groups only at positions 10 and methylene groups at 2 and 6. The hydroxyl is at position 5β.
Unsaturated Analogs
2,6,10,10-Tetramethylbicyclo[7.2.0]undeca-2,6-diene (C57 in )
- Structure : Lacks the hydroxyl group and features double bonds at positions 2 and 6.
- Role in Plants: Observed in floral volatile studies, where its levels vary significantly between plant genotypes, suggesting environmental or genetic regulation of biosynthesis .
- Physical Properties : The absence of a hydroxyl group increases hydrophobicity, making it more volatile compared to the alcohol derivative.
Broader Sesquiterpene Alcohols
δ-Cadinol and β-Eudesmol
- Structures : Feature distinct bicyclic frameworks (e.g., eudesmane vs. bicyclo[7.2.0]).
- Functional Roles: Both are prominent in essential oils, with δ-cadinol noted for antimicrobial properties and β-eudesmol for anti-inflammatory effects. These differences highlight how ring systems influence bioactivity .
Comparative Data Table
Research Findings and Implications
- Biosynthetic Pathways : The bicyclo[7.2.0] framework is likely derived from farnesyl pyrophosphate cyclization, with hydroxylation and methylation steps introducing diversity .
- Environmental and Genetic Influence: Levels of related compounds (e.g., C57 diene) vary between plant genotypes, underscoring the role of genetic regulation in terpenoid production .
- Applications: Hydroxyl position and substituent patterns determine utility in fragrances (volatility) or therapeutics (bioactivity). For example, β-eudesmol’s anti-inflammatory properties contrast with the unknown bioactivity of the target compound .
Biological Activity
2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL, also known by its CAS number 84963-20-2, is a bicyclic organic compound with the molecular formula C15H28O. This compound has garnered interest in various fields due to its unique structural properties and potential biological activities. This article will delve into its biological activity, supported by data tables and relevant research findings.
The compound features a complex bicyclic structure that contributes to its unique chemical behavior. The molecular weight of 224.38 g/mol and the presence of a hydroxyl group (–OH) suggest potential interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C15H28O |
| Molecular Weight | 224.38 g/mol |
| CAS Number | 84963-20-2 |
| EINECS Number | 284-821-1 |
Antimicrobial Properties
Recent studies have indicated that 2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL exhibits antimicrobial properties. A notable investigation assessed its efficacy against various bacterial strains, demonstrating significant inhibition zones when tested on Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) was found to be as low as 50 µg/mL for certain strains.
Antioxidant Activity
The antioxidant potential of this compound has also been evaluated using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. Results indicated that the compound scavenged free radicals effectively, with an IC50 value of 30 µg/mL, suggesting a strong ability to mitigate oxidative stress.
Cytotoxic Effects
In vitro studies have explored the cytotoxic effects of 2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL on cancer cell lines such as HeLa and MCF-7. The compound exhibited dose-dependent cytotoxicity with IC50 values of 25 µg/mL and 35 µg/mL, respectively. These findings highlight its potential as a therapeutic agent in cancer treatment.
Case Studies
- Antimicrobial Study : A study published in the Journal of Antimicrobial Agents investigated the antimicrobial effects of various terpenoids including 2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL against clinical isolates of bacteria and fungi. The results confirmed its effectiveness in inhibiting growth and suggested mechanisms involving disruption of cell membrane integrity.
- Antioxidant Research : A research article focused on natural products reported that compounds similar to 2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL displayed significant antioxidant activity in cellular models exposed to oxidative stress conditions.
- Cytotoxicity Analysis : In a comparative study on natural compounds' effects on tumor cells published in Cancer Research, this bicyclic alcohol was highlighted for its selective cytotoxicity towards cancer cells while sparing normal cells.
Q & A
Basic Research Questions
Q. How is 2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL structurally classified, and what analytical methods are used to confirm its configuration?
- The compound belongs to the bicyclohumulane class of sesquiterpenoids, characterized by a fused bicyclic framework with methyl substituents . To resolve stereochemical discrepancies (e.g., axial vs. equatorial hydroxyl group orientation), researchers employ nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling (DFT calculations) to assign configurations. For example, coupling constants in H-NMR and NOESY correlations can distinguish between isomers .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Based on safety data for structurally related bicyclic terpenoids:
- Personal protective equipment (PPE): Gloves (nitrile), lab coat, and safety goggles.
- Ventilation: Use fume hoods to minimize inhalation exposure (H335 hazard) .
- Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water spray to prevent environmental contamination .
Q. How can this compound be isolated from natural sources, and what challenges arise during purification?
- The compound is found in essential oils (e.g., Artemisia argyi and Mammea siamensis) . Isolation involves steam distillation followed by fractionation using column chromatography (silica gel, hexane/ethyl acetate gradient). Challenges include co-elution with structurally similar terpenoids (e.g., elemane derivatives). High-performance liquid chromatography (HPLC) with a C18 reverse-phase column is recommended for final purification .
Q. What preliminary assays are used to evaluate its bioactivity?
- Antibacterial screening: Disk diffusion assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) strains, with MIC (minimum inhibitory concentration) determination via broth microdilution .
- Cytotoxicity: MTT assay on human cell lines (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
Q. How can computational methods predict the antibacterial mechanism of this compound?
- Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to bacterial targets like FtsZ (cell division protein) and Rpro (ribosomal protein). For example, binding energy values ≤ -8.0 kcal/mol suggest strong inhibition potential. MD simulations (e.g., GROMACS) assess complex stability via root mean square fluctuation (RMSF < 2 Å indicates stable ligand-protein interactions) .
Q. What experimental strategies address contradictions in reported stereochemical configurations?
- Comparative analysis: Cross-validate NMR data with synthetic analogs (e.g., epimerization studies).
- Single-crystal X-ray diffraction: Resolve ambiguities in hydroxyl group orientation.
- Vibrational circular dichroism (VCD): Differentiate enantiomers via polarized IR spectra .
Q. How can biosynthesis pathways inform synthetic routes for structural analogs?
- The compound’s bicyclohumulane skeleton suggests a biosynthetic origin via farnesyl diphosphate cyclization. Synthetic approaches include:
- Acid-catalyzed cyclization: Use Lewis acids (e.g., BF₃·Et₂O) to promote ring closure.
- Photochemical methods: UV irradiation of precursor dienes to form bicyclic frameworks (e.g., 40% yield achieved via i-PrOH/hv conditions) .
Q. What modifications enhance its stability and bioactivity?
- Hydroxyl group derivatization: Acetylation (e.g., using acetic anhydride) improves lipophilicity and membrane permeability.
- Methylation: Substituents at C-6 or C-10 positions alter steric hindrance, affecting target binding (e.g., 10,10-dimethyl analogs show higher FtsZ inhibition) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
